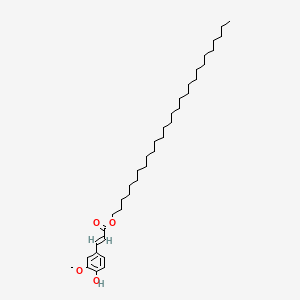

Erythrinasinate B

Description

Properties

IUPAC Name |

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-NHQGMKOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-71-2 | |

| Record name | Cluytyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Enigmatic Erythrinasinate B: A Technical Guide to its Anticipated Discovery and Isolation from Erythrina senegalensis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Erythrina senegalensis DC, a plant deeply rooted in traditional African medicine, is a recognized reservoir of bioactive compounds. Among the diverse chemical entities isolated from this species, "erythrinasinate," a cinnamate (B1238496) derivative, has been noted for its potential anticancer properties. While the specific compound "Erythrinasinate B" has not been explicitly detailed in existing scientific literature, this technical guide synthesizes the current knowledge on the phytochemistry of Erythrina senegalensis. It proposes a comprehensive methodology for the discovery, isolation, and characterization of this and other similar cinnamate derivatives. This document provides detailed experimental protocols, data presentation tables for analogous compounds, and visualizations of experimental workflows and potential biological pathways.

Introduction to Erythrina senegalensis and its Phytochemical Landscape

Erythrina senegalensis, commonly known as the Senegal coral tree, is a member of the Fabaceae family. Various parts of the plant, including the stem bark, roots, and leaves, are utilized in traditional medicine to treat a range of ailments, including malaria, infections, inflammation, and gastrointestinal disorders.[1][2] Phytochemical investigations have revealed a rich and diverse array of secondary metabolites, which are believed to be responsible for its therapeutic properties.[3][4]

The primary classes of compounds isolated from E. senegalensis include flavonoids, isoflavonoids, pterocarpans, alkaloids, and triterpenes.[1][3][5] Notably, a systematic review of the potential anticancerous activities of compounds from this plant has highlighted the isolation of a cinnamate derivative referred to as "erythrinasinate".[3] While this points to a specific class of compounds of interest, detailed information on individual "erythrinasinates" (A, B, etc.) remains to be fully elucidated in published research.

Proposed Experimental Protocol for the Isolation of this compound

The following protocol is a synthesized methodology based on established techniques for the isolation of natural products from Erythrina senegalensis and other plant sources.[6][7][8]

Plant Material Collection and Preparation

-

Collection: The stem bark of Erythrina senegalensis should be collected from a well-identified and documented source.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The collected stem bark is air-dried in the shade for 2-3 weeks and then pulverized into a coarse powder.

Extraction

-

Maceration: The powdered plant material (e.g., 1 kg) is subjected to sequential maceration with solvents of increasing polarity.

-

Solvent Sequence:

-

n-Hexane (3 x 3 L, 72 h each) to remove non-polar constituents.

-

Ethyl acetate (B1210297) (3 x 3 L, 72 h each) to extract compounds of intermediate polarity.

-

Methanol (3 x 3 L, 72 h each) to extract polar compounds.

-

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate extract, being a likely source of cinnamate esters, is subjected to open column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions of a defined volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Fraction Pooling: Fractions with similar TLC profiles are pooled together.

-

Further Purification: The pooled fractions appearing to contain the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The purified compound, presumed to be this compound, is subjected to spectroscopic analysis to determine its chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: To determine the proton framework of the molecule.

-

¹³C-NMR: To determine the carbon skeleton.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the final structure.

-

Data Presentation

While specific quantitative data for this compound is not yet available, the following tables summarize the types of compounds that have been successfully isolated from Erythrina senegalensis and their reported biological activities, providing a context for the potential significance of new discoveries.

Table 1: Major Classes of Phytochemicals from Erythrina senegalensis

| Compound Class | Examples of Isolated Compounds | Plant Part | Reference |

| Isoflavonoids | Senegalensin, Erysenegalensein E, Erysenegalensein M, Alpinumisoflavone | Stem Bark | [1][5] |

| Flavonoids | Erythrisenegalone, Senegalensein, Lupinifolin | Stem Bark | [1] |

| Pterocarpans | Erybraedin A, Erybraedin C, Phaseollin | Roots | [1] |

| Triterpenes | Erythrodiol, Maniladiol, Oleanolic acid | Stem Bark | [1] |

| Alkaloids | Erysodine, Glucoerysodine, Hypaphorine | Seeds | [3] |

| Cinnamates | Erythrinasinate | Not Specified | [3] |

Table 2: Reported Biological Activities of Compounds from Erythrina senegalensis

| Compound/Extract | Biological Activity | Reference |

| E. senegalensis extracts | Antibacterial, Antifungal | [9] |

| Flavonoid-rich fraction | Anti-inflammatory | [7] |

| Alpinumisoflavone | Anticancer | [3] |

| Oleanolic acid | Anticancer | [3] |

| Erybraedin A | Anticancer | [3] |

| Erythrinasinate | Potential Anticancer | [3] |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway

Given that related compounds have shown anticancer and anti-inflammatory properties, this compound might interact with pathways such as NF-κB signaling, which is a key regulator of inflammation and cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) [mdpi.com]

- 4. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new prenylated isoflavone and long chain esters from two Erythrina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Aqueous Extract of Erythrina senegalensis Exhibits Dose-Dependent Hepatoprotective Activity on Paracetamol-Induced Liver Damage in Wistar Rats [scirp.org]

- 9. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Cinnamates in Erythrina Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, a member of the legume family (Fabaceae), is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids, which have garnered significant interest for their potential pharmacological applications. The biosynthesis of these diverse compounds originates from the phenylpropanoid pathway, with cinnamates serving as key intermediates. This technical guide provides a comprehensive overview of the biosynthetic pathway of cinnamates in Erythrina species, drawing upon established knowledge of the general phenylpropanoid pathway in plants and supplemented with specific findings related to the Erythrina genus. This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows to support further research and development in this field.

Introduction

Cinnamates are a class of organic compounds derived from cinnamic acid, which are central to the secondary metabolism of plants. In the genus Erythrina, the cinnamate (B1238496) pathway provides the foundational precursors for a wide array of specialized metabolites, including the characteristic prenylated flavonoids and tetracyclic benzylisoquinoline alkaloids (BIAs).[1] Understanding the intricacies of this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for medicinal purposes.

The biosynthesis of cinnamates is a well-conserved pathway in higher plants, initiated by the deamination of the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then hydroxylate and activate the phenyl ring, leading to the formation of key intermediates such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. While detailed studies on the cinnamate pathway specifically within Erythrina are limited, transcriptomic and metabolomic analyses of species like Erythrina velutina have confirmed the expression of genes encoding the core enzymes of this pathway, supporting its fundamental role in this genus.[1]

The Core Biosynthetic Pathway of Cinnamates

The conversion of L-phenylalanine to various cinnamoyl-CoA esters is catalyzed by a sequence of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

Phenylalanine Ammonia-Lyase (PAL)

The entry point into the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This step is a critical regulatory point, channeling carbon flow from primary metabolism into the vast network of phenylpropanoid-derived secondary metabolites.

Cinnamate 4-Hydroxylase (C4H)

Following its synthesis, trans-cinnamic acid is hydroxylated at the para position of the aromatic ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. C4H is typically anchored to the endoplasmic reticulum.

4-Coumarate-CoA Ligase (4CL)

The final step in the core cinnamate pathway is the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) . 4CL is a versatile enzyme that can also activate other hydroxylated cinnamic acids, such as caffeic acid, ferulic acid, and sinapic acid, thereby directing metabolic flux towards various downstream branches of the phenylpropanoid pathway.

Quantitative Data on Cinnamates in Erythrina

Quantitative data on the concentration of cinnamate intermediates in Erythrina species are sparse in the current literature. However, a study on Erythrina variegata provides a valuable data point for the presence of caffeic acid. Further metabolomic studies are required to build a comprehensive profile of cinnamates across different species and tissues of the Erythrina genus.

Table 1: Concentration of Caffeic Acid in Erythrina variegata Leaves

| Compound | Plant Species | Tissue | Concentration (ppm) | Analytical Method | Reference |

| Caffeic Acid | Erythrina variegata | Leaf | 0.1 | HPLC | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the cinnamate biosynthetic pathway in Erythrina species. These protocols are based on established methods used for other plant species and can be adapted for Erythrina.

Quantification of Cinnamates by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of cinnamates from Erythrina plant material.

4.1.1. Materials and Reagents

-

Erythrina plant tissue (leaves, stems, roots)

-

Liquid nitrogen

-

80% (v/v) methanol (B129727)

-

0.1% (v/v) formic acid in water (Mobile Phase A)

-

0.1% (v/v) formic acid in acetonitrile (B52724) (Mobile Phase B)

-

Cinnamate standards (cinnamic acid, p-coumaric acid, caffeic acid, etc.)

-

HPLC system with a C18 column and UV detector

4.1.2. Protocol

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject 10 µL of the filtered extract onto the C18 column.

-

Elute with a gradient of Mobile Phase A and B at a flow rate of 1 mL/min.

-

Monitor the absorbance at a wavelength of 280 nm or 320 nm.

-

Identify and quantify the cinnamates by comparing their retention times and peak areas with those of the authentic standards.

-

Enzyme Assays

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

4.2.1.1. Materials and Reagents

-

Crude protein extract from Erythrina tissue

-

100 mM Tris-HCl buffer (pH 8.8)

-

50 mM L-phenylalanine

-

Spectrophotometer

4.2.1.2. Protocol

-

Prepare a reaction mixture containing 900 µL of Tris-HCl buffer and 50 µL of crude protein extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of L-phenylalanine.

-

Monitor the increase in absorbance at 290 nm for 10 minutes, which corresponds to the formation of trans-cinnamic acid.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

4.2.2. 4-Coumarate-CoA Ligase (4CL) Activity Assay

This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.

4.2.2.1. Materials and Reagents

-

Crude protein extract from Erythrina tissue

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM ATP

-

5 mM MgCl₂

-

0.5 mM Coenzyme A

-

0.5 mM p-coumaric acid

-

Spectrophotometer

4.2.2.2. Protocol

-

Prepare a reaction mixture containing the buffer, ATP, MgCl₂, and Coenzyme A.

-

Add the crude protein extract and pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding p-coumaric acid.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-coumaroyl-CoA.

Regulation of the Cinnamate Biosynthetic Pathway

The biosynthesis of cinnamates is tightly regulated at multiple levels, including gene transcription, enzyme activity, and metabolic feedback. The expression of PAL, C4H, and 4CL genes is often induced by various developmental and environmental cues, such as light, wounding, and pathogen attack. Transcription factors, such as MYB and bHLH proteins, are known to play a crucial role in coordinating the expression of these genes. While specific regulatory mechanisms in Erythrina are yet to be elucidated, the presence of diverse flavonoid and alkaloid profiles suggests a sophisticated regulatory network that controls the flux through the cinnamate pathway.

Conclusion and Future Directions

The cinnamate biosynthetic pathway is fundamental to the production of a rich diversity of bioactive secondary metabolites in Erythrina species. While the core enzymatic steps are likely conserved, further research is needed to characterize the specific enzymes and regulatory networks that govern this pathway in Erythrina. Future studies should focus on:

-

Metabolomic profiling of a wider range of Erythrina species to create a comprehensive database of cinnamate intermediates.

-

Isolation and characterization of PAL, C4H, and 4CL enzymes from Erythrina to understand their substrate specificities and kinetic properties.

-

Transcriptomic and proteomic analyses to identify the full complement of genes and proteins involved in the pathway and its regulation.

-

Metabolic engineering approaches to modulate the expression of key pathway genes to enhance the production of target bioactive compounds.

A deeper understanding of the cinnamate biosynthetic pathway in Erythrina will undoubtedly pave the way for the sustainable production of valuable medicinal compounds from this important genus.

References

- 1. Non-target molecular network and putative genes of flavonoid biosynthesis in Erythrina velutina Willd., a Brazilian semiarid native woody plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Profile of Erythrina variegata by Using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectroscopy Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Erythrinasinate B: A Technical Overview and Future Research Perspectives

Disclaimer: Publicly available information on the specific biological activities and mechanisms of action of Erythrinasinate B is currently limited. This document summarizes the available data for this compound and provides a broader overview of the biological activities of related compounds from the Erythrina genus to offer context and guide potential future research.

Introduction

This compound is a cinnamate (B1238496) derivative isolated from Erythrina senegalensis, a plant species belonging to the Fabaceae family.[1] The Erythrina genus, commonly known as "coral trees," is a rich source of bioactive secondary metabolites, including alkaloids, flavonoids, and pterocarpans.[2][3] These compounds have demonstrated a wide range of pharmacological effects, such as antimicrobial, antiviral, anti-inflammatory, and antiplasmodial activities, making the genus a focal point for natural product-based drug discovery.[2][3] This guide presents the currently available data on the preliminary biological screening of this compound and outlines general experimental protocols and potential signaling pathways for further investigation based on studies of other constituents from the Erythrina genus.

Quantitative Data for this compound

To date, the primary reported biological activity of this compound is its antiplasmodial effect. The following table summarizes the available quantitative data.

| Biological Activity | Test Organism/Assay | Result (IC₅₀) | Reference |

| Antiplasmodial | Plasmodium falciparum | 24.4 ± 2.63 µM |

Broader Biological Activities of Compounds from the Erythrina Genus

Numerous compounds isolated from various Erythrina species have exhibited significant biological activities. These findings provide a valuable framework for anticipating the potential therapeutic applications of this compound and for designing comprehensive screening strategies.

Antimicrobial Activity

Several flavonoids and isoflavonoids from Erythrina species have shown potent activity against a range of microbial pathogens, including multidrug-resistant strains of Staphylococcus aureus and the fungus Candida albicans.

| Compound | Source Species | Activity | Key Findings |

| Erybraedin A | E. subumbrans | Antibacterial | MIC: 0.78-1.56 µg/mL against Streptococcus spp. |

| Erycristagallin | E. subumbrans | Antibacterial | MIC: 0.39-1.56 µg/mL against Staphylococcus spp. (including MRSA and VRSA) |

| Erystagallin A | E. stricta | Antimycobacterial | MIC: 12.5 µg/mL against Mycobacterium tuberculosis |

Antiplasmodial Activity

The antiplasmodial activity of Erythrina compounds is well-documented, with several molecules showing promising efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

| Compound | Source Species | IC₅₀ (µg/mL) vs. P. falciparum |

| 5-Hydroxysophoranone | E. stricta | 2.5 |

| Erystagallin A | E. abyssinica | 3.8 |

| Soyaspongenol B | E. abyssinica | 4.6 |

| Erythrabbysin II | E. abyssinica | 5.5 |

Cytotoxic Activity

Certain compounds from the Erythrina genus have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

| Compound | Source Species | Cell Line | IC₅₀ (µg/mL) |

| Erybraedin A | E. subumbrans | NCI-H187 | 2.1 |

| BC | 2.9 | ||

| Erysubin F | E. subumbrans | KB | 4.5 |

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not yet published. However, based on the screening of other compounds from the Erythrina genus, the following standard methodologies would be appropriate for a preliminary assessment.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of a natural product like this compound.

Caption: A generalized workflow for natural product screening.

Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum.

Methodology:

-

Culturing: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay: The parasite culture is synchronized (e.g., using sorbitol treatment) to the ring stage. The synchronized culture is then incubated with the various concentrations of this compound in a 96-well plate for a full life cycle (e.g., 48-72 hours).

-

Quantification: Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the parasite load, is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the dose-response curve.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology:

-

Microorganism Preparation: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration.

-

Assay Setup: The assay is performed in a 96-well microtiter plate. Serial dilutions of this compound are added to the wells, followed by the addition of the standardized microbial inoculum.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other Erythrina alkaloids, such as erythraline (B1235506), have shown interference with inflammatory signaling pathways. For instance, erythraline has been found to inhibit the Toll-like receptor (TLR) signaling pathway. This suggests that a potential area of investigation for this compound could be its effect on key inflammatory and cell survival pathways.

The following diagram illustrates the TLR4 signaling cascade, which is a common target for anti-inflammatory natural products and represents a plausible pathway to investigate for this compound.

Caption: A potential signaling pathway for investigation.

Conclusion and Future Directions

The preliminary data on this compound indicate antiplasmodial activity, positioning it as a compound of interest for further investigation. However, a comprehensive understanding of its biological potential requires a broader screening approach. Future research should focus on:

-

Expanded Antimalarial Studies: Evaluating the efficacy of this compound against a panel of drug-resistant P. falciparum strains and in vivo models of malaria.

-

Comprehensive Antimicrobial Screening: Testing against a wider range of bacterial and fungal pathogens, including clinically relevant resistant strains.

-

Cytotoxicity and Anticancer Evaluation: Screening against a panel of human cancer cell lines to determine its cytotoxic potential and selectivity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mode of action.

The rich pharmacological profile of the Erythrina genus provides a strong rationale for the continued exploration of this compound as a potential lead compound for the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing sub-Saharan Erythrina for efficacy: traditional uses, biological activities and phytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Erythrinaceae Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the in vitro antioxidant potential of compounds found within the Erythrina genus. While Erythrinasinate B has been identified as a constituent of some Erythrina species, specific quantitative data on its individual antioxidant activity is not extensively available in the public domain. The methodologies and data presented herein are based on studies of Erythrina extracts and serve as a comprehensive reference for assessing the antioxidant potential of related compounds.

Introduction

The genus Erythrina comprises a diverse group of flowering plants known for their traditional medicinal uses. Phytochemical analyses of these plants have revealed a rich array of secondary metabolites, including alkaloids, flavonoids, and isoflavonoids, which are believed to contribute to their biological activities.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in the identification and characterization of natural antioxidants. Compounds from Erythrina species have demonstrated significant antioxidant properties in various in vitro models, suggesting their potential as therapeutic agents.[1][2][3] This guide provides an in-depth overview of the common in vitro assays used to evaluate the antioxidant potential of these compounds and presents a framework for their systematic investigation.

Quantitative Data on Antioxidant Activity of Erythrina Extracts

The antioxidant capacity of extracts from different Erythrina species has been evaluated using various assays. The following tables summarize representative quantitative data from these studies. It is important to note that the antioxidant activity can vary significantly depending on the plant part, extraction solvent, and the specific assay employed.

Table 1: Radical Scavenging Activity of Erythrina Extracts

| Plant Species | Extract Type | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |

| Erythrina stricta | Ethanolic leaf extract | DPPH | 85.2 ± 1.2 | Ascorbic Acid | 12.5 ± 0.8 |

| Erythrina stricta | Ethanolic leaf extract | Nitric Oxide | 98.4 ± 2.1 | Curcumin | 18.2 ± 0.5 |

| Erythrina stricta | Ethanolic leaf extract | Superoxide | 75.1 ± 1.5 | Quercetin | 15.8 ± 0.7 |

| Erythrina senegalensis | Methanolic stem bark extract | DPPH | - | - | - |

| Erythrina senegalensis | Methanolic stem bark extract | ABTS | - | - | - |

Note: Specific IC₅₀ values for E. senegalensis were not provided in the searched articles, but the methanolic extract showed the highest phenolic and flavonoid content and significant antioxidant activity.

Table 2: Reducing Power and Total Antioxidant Capacity of Erythrina Extracts

| Plant Species | Extract Type | Assay | Result | Units | Reference Compound |

| Erythrina stricta | Ethanolic leaf extract | Total Phenolic Content | - | µg Pyrocatechol equivalent/mg extract | Pyrocatechol |

| Erythrina stricta | Ethanolic leaf extract | Total Flavonoid Content | - | µg Quercetin equivalent/mg extract | Quercetin |

| Erythrina senegalensis | Methanolic stem bark extract | FRAP | - | - | - |

Note: While the studies on E. stricta and E. senegalensis mention these assays were performed and showed concentration-dependent activity, specific quantitative values from the provided search results are not available to populate this table fully.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections describe the protocols for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.3 mM solution of DPPH in ethanol (B145695). The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.

-

Sample Preparation: Dissolve the test compound (e.g., this compound or plant extract) in a suitable solvent (e.g., ethanol or methanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

-

Reaction Mixture: In a microplate well or a cuvette, add 2.5 mL of the sample solution of different concentrations to 1.0 mL of the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Sample Preparation: Prepare dilutions of the test compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample solution to a larger volume of the pre-warmed FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, such as Trolox or FeSO₄. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the described in vitro antioxidant assays.

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Caption: FRAP Assay Workflow.

Signaling Pathways

Currently, there is limited information available from the provided search results regarding the specific signaling pathways through which this compound or other Erythrina compounds exert their antioxidant effects. Phenolic compounds, in general, are known to modulate cellular signaling pathways such as MAPK, AP1, and NFκB, which are involved in the inflammatory and oxidative stress responses. Further research is required to elucidate the precise molecular mechanisms of this compound.

Conclusion

The compounds derived from the Erythrina genus exhibit promising in vitro antioxidant potential, as demonstrated by their activity in various radical scavenging and reducing power assays. This technical guide provides a comprehensive overview of the standard methodologies for evaluating this potential. While specific data for this compound is currently scarce, the protocols and frameworks presented here are directly applicable to its investigation. Future studies should focus on isolating this compound and other active constituents from Erythrina species to perform detailed quantitative antioxidant assays and to explore their mechanisms of action at the molecular level. Such research will be invaluable for the development of novel antioxidant-based therapeutic agents.

References

An In-depth Technical Guide on the Initial Cytotoxicity of Alpinumisoflavone, a Bioactive Compound from Erythrina Species, on Cancer Cell Lines

Disclaimer: Initial literature searches for "Erythrinasinate B" did not yield specific data regarding its cytotoxic effects on cancer cell lines. Therefore, this guide focuses on Alpinumisoflavone , a well-studied, cytotoxic isoflavonoid (B1168493) isolated from Erythrina species, to serve as a representative example of the anticancer potential of compounds from this genus.

This technical guide provides a comprehensive overview of the initial cytotoxicity studies of Alpinumisoflavone on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. This document details the cytotoxic efficacy, experimental methodologies, and the underlying molecular mechanisms of Alpinumisoflavone's action against cancer cells.

Quantitative Cytotoxicity Data

Alpinumisoflavone has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in multiple studies. The data reveal a dose-dependent inhibition of cell proliferation and induction of cell death.[1][2] A summary of the reported IC50 values is presented below.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Glioblastoma Multiforme | U373 | Not Specified (Dose-dependent inhibition) | [1] |

| Glioblastoma Multiforme | T98G | Not Specified (Dose-dependent inhibition) | [1] |

| Clear-Cell Renal Cell Carcinoma | RCC4 | Not Specified (Dose-dependent inhibition) | [2] |

| Clear-Cell Renal Cell Carcinoma | 786-O | Not Specified (Dose-dependent inhibition) | |

| Ovarian Cancer | ES2 | Not Specified (Anti-proliferative effects observed) | |

| Ovarian Cancer | OV90 | Not Specified (Anti-proliferative effects observed) | |

| Breast Cancer (Estrogen Receptor +) | MCF-7 | >100 µM (44.92% inhibition at 100 µM) | |

| Hepatocellular Carcinoma | Hep3B | Not Specified (Inhibited viability) | |

| Hepatocellular Carcinoma | Huh7 | Not Specified (Inhibited viability) |

Note: While some studies demonstrated a clear dose-dependent cytotoxic effect, they did not always report a precise IC50 value. A review of compounds from Erythrina senegalensis reported a mean IC50 of 35 µM for Alpinumisoflavone across various cancer models.

Experimental Protocols

The evaluation of Alpinumisoflavone's cytotoxicity primarily relies on in vitro cell-based assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and thereby cell viability.

2.1. Cell Culture and Treatment

-

Cell Seeding: Human cancer cell lines (e.g., U373, T98G, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Alpinumisoflavone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium is replaced with the medium containing various concentrations of Alpinumisoflavone. Control wells receive medium with DMSO at the same concentration as the highest Alpinumisoflavone dose. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

2.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

-

MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plates are gently shaken for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the log of the Alpinumisoflavone concentration and fitting the data to a dose-response curve.

2.3. Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique used to investigate the mechanisms of cell death induced by Alpinumisoflavone.

-

Cell Preparation: Cells are treated with Alpinumisoflavone for the desired time, then harvested by trypsinization and washed with PBS.

-

Staining:

-

For Apoptosis: Cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

For Cell Cycle: Cells are fixed in cold 70% ethanol (B145695) and then stained with PI in the presence of RNase to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each category. An increase in the sub-G1 population is indicative of apoptosis.

Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of Alpinumisoflavone.

3.2. Signaling Pathways

Alpinumisoflavone induces apoptosis and inhibits cancer cell proliferation by modulating several key signaling pathways. Studies have shown its ability to suppress the ERK/MAPK and NF-κB pathways, which are crucial for cell survival and proliferation. Additionally, it has been found to regulate the PI3K/AKT and MAPK pathways, leading to cell death in ovarian and hepatocellular carcinoma cells. In glioblastoma cells, Alpinumisoflavone induces apoptosis and cell cycle arrest by activating PPARγ.

The diagram below outlines the putative signaling pathways affected by Alpinumisoflavone, leading to its anticancer effects.

Conclusion

Alpinumisoflavone, a bioactive isoflavonoid from Erythrina species, exhibits significant cytotoxic and anti-proliferative activities against a variety of cancer cell lines. Its mechanism of action is multifactorial, involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/AKT, ERK/MAPK, NF-κB, and PPARγ. These findings underscore the potential of Alpinumisoflavone as a promising candidate for further investigation in the development of novel anticancer therapies. This guide provides a foundational overview of the initial cytotoxic studies, offering valuable insights for researchers in the field of oncology and natural product drug discovery.

References

- 1. Alpinumisoflavone suppresses human Glioblastoma cell growth and induces cell cycle arrest through activating peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpinumisoflavone suppresses tumour growth and metastasis of clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Erythrinasinate B: A Technical Overview of Its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a natural product isolated from plants of the Erythrina genus, has emerged as a molecule of interest within the field of antimicrobial research. While the broader genus is known for producing a variety of bioactive compounds with antibacterial, antifungal, and antiviral properties, the specific antimicrobial profile of this compound is more narrowly defined in the current scientific literature.[1][2] This technical guide provides a comprehensive summary of the existing data on the antimicrobial spectrum of this compound, with a focus on its quantitatively determined activities. It also outlines the experimental methodologies where available and identifies key areas where further research is needed.

Core Antimicrobial Activity: Antiplasmodial Effects

The most significant and quantitatively described antimicrobial activity of this compound is its effect against Plasmodium falciparum, the parasite responsible for malaria.[1][3][4] This positions this compound as a potential starting point for the development of novel antimalarial agents.

Quantitative Data

The antiplasmodial activity of this compound has been determined through in vitro studies. The following table summarizes the available quantitative data.

| Microorganism | Strain | Activity Metric | Value | Reference |

| Plasmodium falciparum | Not Specified | IC50 | 24.4 ± 2.63 µg/mL |

Table 1: Antiplasmodial Activity of this compound

Other Reported Antimicrobial Activities

While the primary focus of research on this compound has been its antiplasmodial effects, some sources allude to broader antimicrobial potential, likely inferred from the activities of other compounds isolated from the Erythrina genus. It is important to note that specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound against a wide range of bacteria and fungi are not yet available in the public domain.

Compounds from the Erythrina genus have demonstrated efficacy against:

-

Bacteria: Notably Staphylococcus aureus.

-

Fungi: Including Candida albicans.

-

Viruses: Such as HIV and SARS-CoV-2.

However, it is crucial to underscore that these activities are attributed to the genus as a whole or to other specific isolates, and not explicitly and quantitatively to this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the antiplasmodial activity of this compound are not extensively described in the available literature. However, a general methodology can be inferred from standard antiplasmodial drug screening assays.

General Workflow for In Vitro Antiplasmodial Activity Testing

The following diagram illustrates a typical workflow for assessing the in vitro antiplasmodial activity of a test compound like this compound.

Figure 1: A generalized workflow for determining the in vitro antiplasmodial activity of this compound.

Methodology Details:

-

Plasmodium falciparum Culture: The parasite is typically cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with serum and maintained in a controlled atmosphere (low oxygen, high carbon dioxide).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

-

Incubation: The synchronized parasite culture (usually at the ring stage) is incubated with the various concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Parasite viability is commonly assessed using a fluorescent DNA dye such as SYBR Green I. This dye intercalates with the parasite's DNA, and the resulting fluorescence is proportional to the number of viable parasites.

-

Data Analysis: The fluorescence intensity is measured, and the percentage of parasite inhibition is calculated for each concentration relative to a drug-free control. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is then determined by non-linear regression analysis.

Mechanism of Action

The precise mechanism by which this compound exerts its antiplasmodial effects has not been elucidated in the reviewed literature. Further research is required to understand its molecular targets within the Plasmodium parasite.

Future Directions and Research Gaps

The current body of research on this compound indicates a promising starting point for antimalarial drug discovery. However, significant research gaps need to be addressed to fully understand its potential.

References

Antiviral Activity of Erythrina Phytochemicals: A Technical Guide for Drug Development Professionals

An In-depth Review of Bioactive Compounds from the Coral Trees

Introduction

The genus Erythrina, commonly known as "coral trees," belongs to the Fabaceae family and is a rich reservoir of diverse secondary metabolites.[1][2] Traditionally utilized in various cultures for treating a range of ailments, these plants have attracted significant scientific interest for their potent pharmacological properties.[2][3] Among the bioactive constituents isolated from Erythrina species are flavonoids, isoflavones, pterocarpans, alkaloids, and cinnamates.[1] This technical guide provides a comprehensive overview of the antiviral activities of compounds derived from Erythrina, with a special focus on the current state of research regarding Erythrina cinnamates and a detailed exploration of the more extensively studied flavonoids and alkaloids.

Antiviral Potential of Erythrina Cinnamates: An Unexplored Frontier

Cinnamic acid derivatives are a class of compounds recognized for their diverse biological activities. Within the Erythrina genus, specific cinnamates have been identified, yet their antiviral potential remains largely uninvestigated.

One such compound is erythrinasinate , which has been isolated from Erythrina senegalensis. Despite its isolation, research has predominantly focused on the potential anticancer properties of other constituents from this plant. While compounds like erysenegalenseins N, O, and D from the same species have been noted for their anti-HIV activity, the biological properties of erythrinasinate, particularly its antiviral effects, are poorly investigated. Another cinnamate (B1238496), n-octacosanyl-3-hydroxy-4-methoxy cinnamate , has also been isolated from the stem bark of Erythrina senegalensis, E. glauca, and E. mildbaedii. However, to date, there is a conspicuous absence of published data regarding the antiviral screening of these specific cinnamate derivatives.

This lack of data represents a significant gap in the understanding of the full therapeutic potential of Erythrina species and underscores the need for future research to evaluate these compounds for antiviral efficacy.

Flavonoids and Alkaloids: Potent Antiviral Agents from Erythrina

In contrast to the cinnamates, other chemical classes from Erythrina have demonstrated significant and well-documented antiviral activities, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Quantitative Data on Antiviral Activity

The antiviral efficacy of several Erythrina-derived compounds has been quantified, with the resulting data summarized below. These values, particularly the half-maximal effective concentration (EC₅₀), are crucial for comparing the potency of these natural products.

| Compound | Plant Source | Virus | Assay | EC₅₀ | CC₅₀ | Ref |

| 3-O-Methylcalopocarpin | Erythrina glauca | HIV | Anti-HIV Activity | 0.2 µg/mL | - | |

| Sandwicensin | Erythrina glauca | HIV | Anti-HIV Activity | 2 µg/mL | - | |

| 5-deoxyglyasperin F | Erythrina lysistemon | HIV | Anti-HIV Activity | 11.5 µg/mL | - | |

| 2'-hydroxyneobavaisoflavanone | Erythrina lysistemon | HIV | Anti-HIV Activity | 7.6 µg/mL | - | |

| Crude Alkaloidal Fraction | Erythrina abyssinica | HIV-1 | MT-4 Cell Protection | >53 µM | 53 µM | |

| 6,8-diprenylgenistein | Erythrina senegalensis | HIV-1 Protease | Enzyme Inhibition | 0.5 µM (IC₅₀) | - | |

| Auriculatin | Erythrina senegalensis | HIV-1 Protease | Enzyme Inhibition | 1.8 µM (IC₅₀) | - | |

| Erysenealensein N | Erythrina senegalensis | HIV-1 Protease | Enzyme Inhibition | 2.5 µM (IC₅₀) | - |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; IC₅₀: Half-maximal inhibitory concentration.

Activity Against SARS-CoV-2

Recent research has focused on the potential of Erythrina flavonoids to inhibit SARS-CoV-2. A large-scale in silico screening of 473 flavonoids from the genus identified 128 candidates with stronger binding energies to the viral RNA-dependent RNA polymerase (RdRp) than the approved drug remdesivir. Butein, in particular, emerged as a highly promising candidate for RdRp inhibition. Other computational studies have identified erybraedin D and gangetinin as potential inhibitors of the ACE2 receptor, which is crucial for viral entry into host cells. These computational findings strongly suggest that Erythrina flavonoids warrant further investigation and experimental validation as potential therapeutics for COVID-19.

Experimental Protocols

While specific protocols for Erythrina cinnamates are not available due to the lack of research, the methodologies employed for testing other Erythrina compounds follow standard virological and biochemical assays.

Cell-Based Anti-HIV Assay

This assay is fundamental for determining the efficacy of a compound against live virus in a cellular context.

-

Cell Culture : MT-4 human T-lymphoid cells, which are highly susceptible to HIV-1 infection, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation : Test compounds (e.g., isolated alkaloids or flavonoids) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to various concentrations.

-

Infection : MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of the serially diluted test compounds. Control groups include cells with virus only (no compound) and cells with no virus and no compound (mock-infected).

-

Incubation : The infected cells are incubated for a period of 4-5 days at 37°C in a humidified CO₂ incubator to allow for viral replication and the induction of cytopathic effects.

-

Viability Assessment : Cell viability is measured using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. The absorbance is read using a spectrophotometer.

-

Data Analysis : The percentage of cell protection is calculated for each compound concentration. The EC₅₀ value (the concentration that protects 50% of cells from virus-induced death) and the CC₅₀ value (the concentration that causes 50% cytotoxicity in mock-infected cells) are determined from dose-response curves.

HIV-1 Protease Inhibition Assay

This biochemical assay assesses the ability of a compound to directly inhibit a key viral enzyme.

-

Reagents : Recombinant HIV-1 protease, a specific fluorogenic substrate, and the test compounds are required.

-

Reaction Setup : The reaction is typically performed in a 96-well plate. The test compound, dissolved in DMSO and diluted in assay buffer, is pre-incubated with the HIV-1 protease enzyme.

-

Initiation : The reaction is started by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

-

Measurement : As the protease cleaves the substrate, a fluorescent signal is released. The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis : The rate of reaction is calculated from the fluorescence data. The percentage of inhibition is determined for each compound concentration relative to a no-inhibitor control. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Antiviral Screening

Caption: General workflow for screening natural products for antiviral activity.

Postulated Mechanism of Action for Erythrina Isoflavonoids Against HIV

Caption: Inhibition of HIV-1 Protease by Erythrina isoflavonoids.

Conclusion and Future Directions

The Erythrina genus is a validated source of potent antiviral compounds. While flavonoids, isoflavonoids, and alkaloids have shown significant activity against critical human pathogens like HIV and SARS-CoV-2, other classes of compounds, such as cinnamates, remain notably understudied. The lack of antiviral data for compounds like erythrinasinate highlights a clear opportunity for future research. A systematic evaluation of these and other less-studied Erythrina metabolites is warranted to fully harness the therapeutic potential of these remarkable plants. Further investigation should focus on isolating these compounds in sufficient quantities for comprehensive in vitro and in vivo testing and elucidating their precise mechanisms of action.

References

Literature review on the bioactivity of Erythrinasinate compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinates, a class of cinnamic acid derivatives found within the diverse genus of Erythrina, are emerging as compounds of interest in the field of pharmacology. While the broader Erythrina genus is well-known for its rich diversity of bioactive alkaloids and flavonoids, the specific biological activities of Erythrinasinate compounds are a more recent area of investigation. This technical guide provides a comprehensive review of the current literature on the bioactivity of Erythrinasinate compounds, with a focus on their quantitative effects, the experimental methods used to determine them, and any known mechanisms of action.

Chemical Structure and Classification

Erythrinasinates are esters of substituted cinnamic acid, often with long-chain fatty alcohols. For example, Erythrinasinate A is identified as Octacosyl-E-ferulate. These compounds are part of the broader class of cinnamates. The general structure consists of a phenylpropanoid core with variations in hydroxylation and methoxylation patterns on the aromatic ring, and diversity in the esterified alcohol moiety.

Bioactivity of Erythrinasinate Compounds

Current research has highlighted several key bioactivities of Erythrinasinate compounds, primarily in the areas of anticancer, antiplasmodial, antimicrobial, and antioxidant effects. The following sections summarize the available quantitative data and the experimental protocols used in these assessments.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of Erythrinasinate-related compounds against various cancer cell lines.

Table 1: Anticancer Activity of Erythrinasinate and Related Compounds

| Compound Name | Cancer Cell Line | Assay | IC50 (µg/mL) | Citation |

| Hexacosanyl isoferulate | MCF-7 (Breast) | MTT | 58.8 | [1] |

| HeLa (Cervical) | MTT | 146.6 | [1] | |

| Tetradecyl isoferulate | MCF-7 (Breast) | MTT | 123.62 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of Hexacosanyl isoferulate and Tetradecyl isoferulate was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1][2].

-

Cell Culture: Human breast cancer (MCF-7) and cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds (e.g., Hexacosanyl isoferulate) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the solution was then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.

Antiplasmodial Activity

Erythrinasinate B has been identified as having activity against the malaria parasite, Plasmodium falciparum.

Table 2: Antiplasmodial Activity of this compound

| Compound Name | Plasmodium falciparum Strain | Assay | IC50 (µM) | Citation |

| This compound | Not Specified | Not Specified | 24.4 ± 2.63 | [3][4] |

Further investigation into the primary literature is required to detail the specific experimental protocol used to determine the antiplasmodial activity of this compound.

Antimicrobial and Antioxidant Activities

Mechanism of Action and Signaling Pathways

The precise mechanisms of action and the signaling pathways modulated by Erythrinasinate compounds are largely yet to be elucidated. For the anticancer activity of related ferulate compounds, it has been suggested that they may trigger caspase cascade events, leading to apoptotic cell death[1][2].

Conclusion and Future Directions

The available literature suggests that Erythrinasinate compounds possess a range of promising bioactive properties, particularly in the realm of anticancer and antiplasmodial activities. The cytotoxic effects of Hexacosanyl isoferulate and related esters against cancer cell lines are noteworthy and warrant further investigation.

However, the field is still in its nascent stages. To fully understand the therapeutic potential of Erythrinasinates, future research should focus on:

-

Isolation and Characterization: A comprehensive effort to isolate and structurally elucidate all Erythrinasinate compounds from various Erythrina species.

-

Broad-Spectrum Bioactivity Screening: Systematic screening of all identified Erythrinasinates against a wider range of cancer cell lines, microbial strains, and parasitic species to establish a comprehensive bioactivity profile.

-

Mechanistic Studies: In-depth investigations into the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of Erythrinasinate analogues to understand the key structural features required for their biological activity, which can guide the development of more potent and selective therapeutic agents.

This in-depth technical guide serves as a foundation for researchers, scientists, and drug development professionals to build upon as the exploration of the pharmacological potential of Erythrinasinate compounds continues.

References

- 1. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Erythrinasinate B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythrinasinate B in plant extracts. Due to the limited availability of specific published methods for this compound, this protocol is based on established principles for the analysis of similar chemical structures, such as cinnamic and coumaric acid derivatives, commonly found in plant matrices. The method employs a reversed-phase C18 column with gradient elution and UV detection. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

Erythrina species are known to produce a diverse array of secondary metabolites, including alkaloids and non-alkaloidal compounds. This compound, a cinnamate (B1238496) derivative, has been identified in species such as Erythrina senegalensis. The quantification of such compounds is essential for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. This document outlines a robust and reliable HPLC method to facilitate these analytical needs.

Experimental

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the plant matrix and the removal of interfering substances.

Protocol for Plant Sample Preparation:

-

Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Transfer to an Erlenmeyer flask and add 25 mL of 80% methanol (B129727) (v/v).

-

Perform ultrasonication for 30 minutes at room temperature.

-

Allow the mixture to stand for 24 hours at 4°C.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

-

Filtration and Concentration:

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

The filtered extract can be directly injected if the concentration of this compound is expected to be high. Otherwise, the extract can be concentrated using a rotary evaporator at 40°C.

-

-

Sample Clean-up (Optional):

-

For complex matrices, a Solid-Phase Extraction (SPE) step may be necessary.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted extract onto the cartridge.

-

Wash with a low-polarity solvent to remove interferences.

-

Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 80% B25-30 min: 80% B30-32 min: 80% to 10% B32-40 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 320 nm (or optimal wavelength determined by PDA scan) |

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation (Proposed Parameters)

For reliable quantitative results, the proposed method should be validated according to ICH guidelines.

Table 2: Method Validation Parameters

| Parameter | Specification |

| Linearity | R² > 0.999 for the calibration curve. |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (% RSD) | Intraday < 2%, Interday < 3% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak for this compound should be well-resolved from other components in the plant extract. |

Data Presentation

The concentration of this compound in the plant extract is calculated using the linear regression equation derived from the calibration curve.

Table 3: Example Quantification Data

| Sample | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |

| Plant Extract 1 | Value | Calculated Value | Calculated Value |

| Plant Extract 2 | Value | Calculated Value | Calculated Value |

| Plant Extract 3 | Value | Calculated Value | Calculated Value |

Visualizations

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and HPLC analysis, along with the suggested validation parameters, offer a solid foundation for researchers to develop and implement a robust analytical method for this compound. The successful application of this method will aid in the quality control and further research of Erythrina species and their bioactive constituents.

Protocol for the extraction and purification of Erythrinasinate B

Application Notes and Protocols: Erythrinasinate B

Topic: Protocol for the Extraction and Purification of this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cinnamate (B1238496) derivative that has been identified as a constituent of Erythrina senegalensis, a plant species belonging to the Fabaceae family.[1][2] The genus Erythrina is a rich source of secondary metabolites, including alkaloids, flavonoids, and triterpenes, many of which exhibit significant biological activities.[1][3] Compounds isolated from Erythrina species have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Notably, several metabolites from E. senegalensis have been shown to induce apoptosis in cancer cell lines, highlighting their potential in oncological drug discovery.[1][5]

This document provides a detailed, representative protocol for the extraction, fractionation, and purification of this compound from the stem bark of Erythrina senegalensis. The methodology is based on standard phytochemistry techniques, including sequential solvent extraction and multi-step chromatography.

Data Presentation

The following table summarizes the illustrative quantitative data expected from the described protocol, starting with 1 kg of dried plant material. This data is hypothetical and serves as a representative example for process evaluation.

| Stage | Parameter | Value | Unit | Notes |

| Plant Material | Starting Mass (Dry) | 1.0 | kg | Stem bark of E. senegalensis |

| Extraction | n-Hexane Extract Yield | 15.0 | g | Yield: 1.5% w/w |

| Ethyl Acetate (B1210297) Extract Yield | 25.0 | g | Yield: 2.5% w/w | |

| Methanol (B129727) Extract Yield | 40.0 | g | Yield: 4.0% w/w | |

| Column Chromatography | Mass Loaded onto Column | 20.0 | g | From Ethyl Acetate Extract |

| Mass of Fraction Group 3 | 2.8 | g | Enriched with this compound | |

| Preparative HPLC | Mass Loaded onto Prep-HPLC | 2.5 | g | From Fraction Group 3 |

| Final Product Yield | 85 | mg | Overall Yield: 0.0085% | |

| Purity (by analytical HPLC) | >98 | % | - |

Experimental Workflow Diagram

The overall process for isolating this compound is outlined in the workflow diagram below.

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material Preparation

-

Collection: Collect the stem bark of Erythrina senegalensis.

-

Drying: Air-dry the collected bark in a well-ventilated area protected from direct sunlight for 2-3 weeks until brittle.

-

Grinding: Grind the dried bark into a coarse powder (approximately 2-3 mm particle size) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Sequential Solvent Extraction

This procedure uses solvents of increasing polarity to separate compounds based on their solubility.[6]

-

Place 1 kg of the powdered bark into a large glass container.

-

n-Hexane Maceration: Add 5 L of n-hexane to the container, ensuring the powder is fully submerged. Seal the container and let it stand for 72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (n-hexane extract) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

Ethyl Acetate Maceration: Transfer the residual plant material (marc) back to the container and add 5 L of ethyl acetate. Repeat the maceration and filtration process as described in step 3 to obtain the crude ethyl acetate (EtOAc) extract.

-

Methanol Maceration: Transfer the remaining marc to the container and add 5 L of methanol. Repeat the maceration and filtration process to obtain the crude methanol extract.

-

Dry all crude extracts completely and record their respective weights. The ethyl acetate extract is expected to contain this compound.

Purification via Silica Gel Column Chromatography

This step aims to fractionate the crude ethyl acetate extract to isolate compounds of medium polarity.[7][8][9]

-

Column Packing: Prepare a glass column (e.g., 5 cm diameter, 60 cm length) by slurry packing with 500 g of silica gel (60-120 mesh) in n-hexane.

-

Sample Loading: Dissolve 20 g of the crude EtOAc extract in a minimal amount of dichloromethane (B109758) (DCM) and adsorb it onto 40 g of silica gel. Allow the solvent to evaporate completely. Carefully load the resulting dry powder onto the top of the packed column.

-

Elution: Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Solvent System:

-

n-Hexane (100%) - 2 L

-

n-Hexane:EtOAc (95:5) - 3 L

-

n-Hexane:EtOAc (90:10) - 3 L

-

n-Hexane:EtOAc (80:20) - 3 L

-

n-Hexane:EtOAc (50:50) - 2 L

-

Ethyl Acetate (100%) - 2 L

-

-

-

Fraction Collection: Collect 200 mL fractions sequentially.

-

TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a mobile phase of n-hexane:EtOAc (7:3). Visualize spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to the target compound's expected polarity.

Final Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for the final purification of the target compound from the enriched fraction.[10]

-